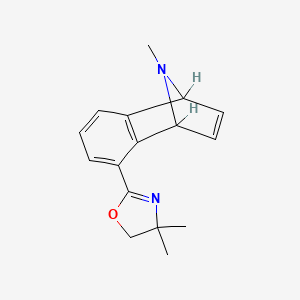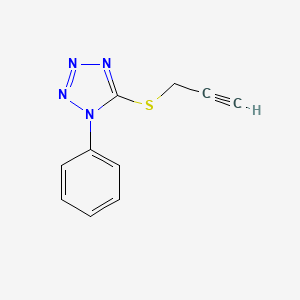
Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. The presence of an azido group at the 3’ position and the dimethylamino group at the 5’ position distinguishes it from other nucleosides. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the selective protection of hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The dimethylamino group is then introduced at the 5’ position using appropriate reagents and conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral and anticancer agent. Studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
類似化合物との比較
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxyadenosine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness
Compared to similar compounds, 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has unique structural features, such as the dimethylamino group at the 5’ position. This modification enhances its stability and bioavailability, making it a more effective therapeutic agent in certain applications.
特性
CAS番号 |
111495-89-7 |
|---|---|
分子式 |
C11H16N6O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1 |
InChIキー |
SGKHUXSYWIWHBC-NBEYISGCSA-N |
異性体SMILES |
CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
正規SMILES |
CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















